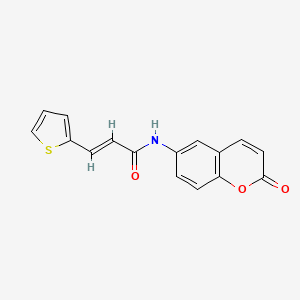
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenyl-thiophene derivatives and has been found to exhibit promising biological activities, making it a subject of interest in drug discovery and development.
Mécanisme D'action
The mechanism of action of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide exhibits significant biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activities, making it a potential candidate for drug discovery and development. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide. One potential direction is to further investigate the compound's mechanism of action, particularly its effects on oxidative stress and inflammation. Another direction is to explore the compound's potential as an antimicrobial agent and to investigate its efficacy against different types of bacteria. Additionally, there is a need to evaluate the compound's toxicity and to develop more efficient synthesis methods to improve its yield and purity. Finally, further studies are needed to evaluate the compound's potential as a therapeutic agent for various diseases, particularly cancer.
In conclusion, (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide is a promising compound that exhibits significant biological activities, making it a potential candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of (E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 2-hydroxyacetophenone, thiophene-2-carboxylic acid, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, including esterification, Claisen condensation, and amidation, resulting in the formation of the desired product.
Applications De Recherche Scientifique
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer activities. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(E)-N-(2-oxochromen-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15(7-5-13-2-1-9-21-13)17-12-4-6-14-11(10-12)3-8-16(19)20-14/h1-10H,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDSVSQLMEULR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-oxo-2H-chromen-6-yl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)
![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

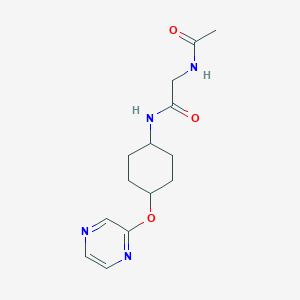
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)
![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)
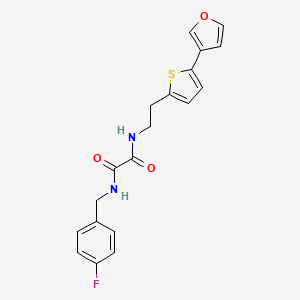
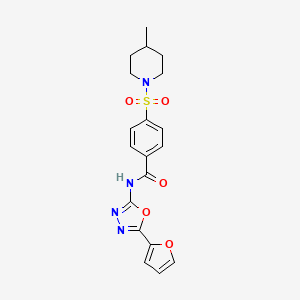
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)
![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)

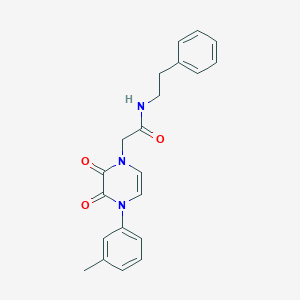
![3-(3,4-Dimethoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2837372.png)
![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)